![molecular formula C22H21ClN2O B14243924 (E)-1-{3-Chloro-4-[(2,4,6-trimethylphenyl)methoxy]phenyl}-2-phenyldiazene CAS No. 189828-45-3](/img/structure/B14243924.png)
(E)-1-{3-Chloro-4-[(2,4,6-trimethylphenyl)methoxy]phenyl}-2-phenyldiazene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-{3-Chloro-4-[(2,4,6-trimethylphenyl)methoxy]phenyl}-2-phenyldiazene is an organic compound that belongs to the class of diazenes. Diazenes are characterized by the presence of a nitrogen-nitrogen double bond. This compound is notable for its unique structure, which includes a chlorinated phenyl group and a trimethylphenylmethoxy substituent. It is used in various scientific research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-{3-Chloro-4-[(2,4,6-trimethylphenyl)methoxy]phenyl}-2-phenyldiazene typically involves the following steps:
Formation of the Azo Compound: The initial step involves the preparation of the azo compound through a diazotization reaction. Aniline derivatives are treated with nitrous acid to form diazonium salts, which are then coupled with phenol derivatives to form the azo compound.
Chlorination: The phenyl group is chlorinated using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom at the desired position.
Methoxylation: The final step involves the introduction of the trimethylphenylmethoxy group. This is typically achieved through a nucleophilic substitution reaction where the phenol derivative is reacted with trimethylphenylmethanol in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
(E)-1-{3-Chloro-4-[(2,4,6-trimethylphenyl)methoxy]phenyl}-2-phenyldiazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the azo group to hydrazo or amine derivatives.
Substitution: The chlorine atom in the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Hydrazo or amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
(E)-1-{3-Chloro-4-[(2,4,6-trimethylphenyl)methoxy]phenyl}-2-phenyldiazene is used in several scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.
Medicine: Research on its potential therapeutic applications, including its role as an anti-inflammatory or anticancer agent, is ongoing.
Industry: It is used in the development of dyes and pigments due to its vibrant color and stability.
作用机制
The mechanism of action of (E)-1-{3-Chloro-4-[(2,4,6-trimethylphenyl)methoxy]phenyl}-2-phenyldiazene involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. In biological systems, it may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
相似化合物的比较
Similar Compounds
(E)-1-{3-Bromo-4-[(2,4,6-trimethylphenyl)methoxy]phenyl}-2-phenyldiazene: Similar structure but with a bromine atom instead of chlorine.
(E)-1-{3-Iodo-4-[(2,4,6-trimethylphenyl)methoxy]phenyl}-2-phenyldiazene: Similar structure but with an iodine atom instead of chlorine.
Uniqueness
(E)-1-{3-Chloro-4-[(2,4,6-trimethylphenyl)methoxy]phenyl}-2-phenyldiazene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the chlorine atom and the trimethylphenylmethoxy group influences its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
189828-45-3 |
|---|---|
分子式 |
C22H21ClN2O |
分子量 |
364.9 g/mol |
IUPAC 名称 |
[3-chloro-4-[(2,4,6-trimethylphenyl)methoxy]phenyl]-phenyldiazene |
InChI |
InChI=1S/C22H21ClN2O/c1-15-11-16(2)20(17(3)12-15)14-26-22-10-9-19(13-21(22)23)25-24-18-7-5-4-6-8-18/h4-13H,14H2,1-3H3 |
InChI 键 |
RDPJZYXIHSZLLJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C)COC2=C(C=C(C=C2)N=NC3=CC=CC=C3)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


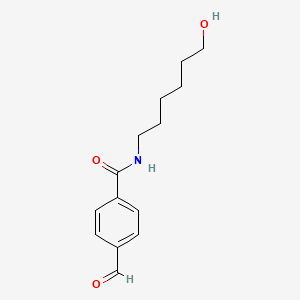

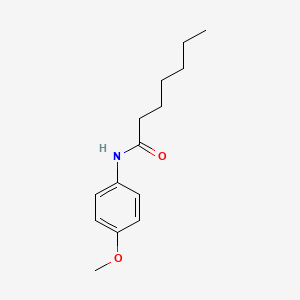
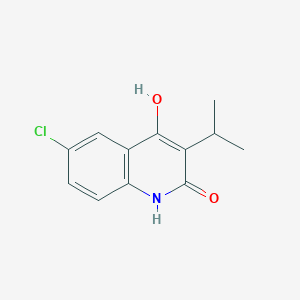
![Trimethyl[(4-octylphenyl)ethynyl]silane](/img/structure/B14243863.png)
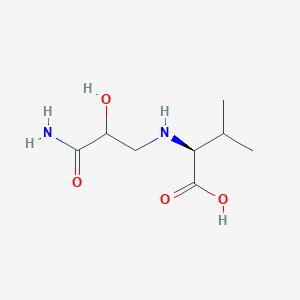
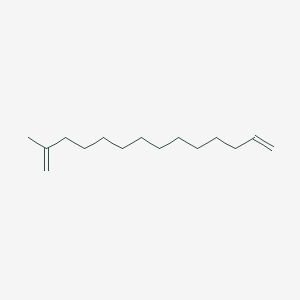
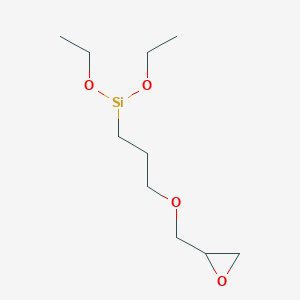
![4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridine](/img/structure/B14243893.png)
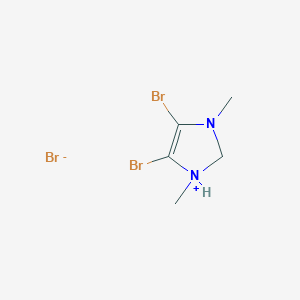
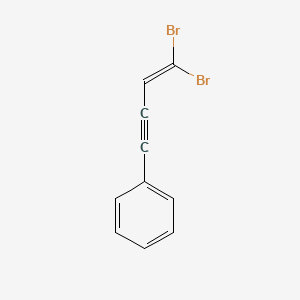

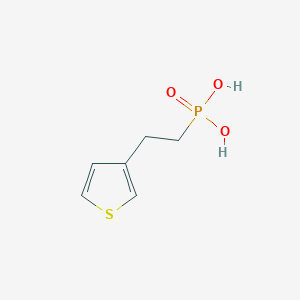
![4,4'-[3,6,9,12-Tetraoxatetradecane-1,14-diylbis(oxy)]dipyridine](/img/structure/B14243913.png)
